molecular formula C16H21N5O3 B2355311 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide CAS No. 1396813-99-2

2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2355311
CAS No.: 1396813-99-2
M. Wt: 331.376
InChI Key: BWENYWKIVGCHGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dioxopyrrolidin-1-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide is a synthetic small molecule designed for research applications. It is characterized by a pyrrolidine-2,5-dione (succinimide) core linked to a pyrazinylpiperidine group via an acetamide bridge. This specific structure classifies it as a hybrid molecule, a design strategy often employed in medicinal chemistry to combine multiple pharmacophores for enhanced biological activity . Compounds featuring the 2,5-dioxopyrrolidin-1-yl group have demonstrated significant scientific value in preclinical research, particularly as building blocks for the synthesis of more complex molecules . Furthermore, structurally related (2,5-dioxopyrrolidin-1-yl)acetamides with hybrid architectures have shown potent biological activity in pharmacological models . Specifically, such derivatives have been investigated for their broad-spectrum anticonvulsant properties in established animal models like the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model . The most plausible mechanism of action for these active derivatives involves the inhibition of calcium currents mediated by Cav1.2 (L-type) channels . Related compounds have also been studied for their interactions with biological macromolecules and potential therapeutic effects . This combination of features makes 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide a compound of interest for researchers in chemistry and biology exploring new active structures. Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c22-14(11-21-15(23)1-2-16(21)24)19-9-12-3-7-20(8-4-12)13-10-17-5-6-18-13/h5-6,10,12H,1-4,7-9,11H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWENYWKIVGCHGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CN2C(=O)CCC2=O)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (1-(Pyrazin-2-yl)piperidin-4-yl)methylamine

The piperidine-pyrazine subunit is synthesized via nucleophilic aromatic substitution. Piperidin-4-ylmethanamine reacts with 2-chloropyrazine in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours. This step typically achieves yields of 65–75%, with purification via column chromatography using dichloromethane/methanol (95:5 v/v).

Reaction conditions:

  • Solvent: DMF
  • Base: K₂CO₃ (2.5 equiv)
  • Temperature: 90°C
  • Time: 18 hours

Preparation of 2-(2,5-Dioxopyrrolidin-1-yl)acetic Acid

The dioxopyrrolidinyl acetyl group is synthesized by reacting succinimide with chloroacetyl chloride in tetrahydrofuran (THF) under inert atmosphere. The intermediate chloroacetate undergoes nucleophilic displacement with pyrrolidine-2,5-dione in the presence of triethylamine (TEA), yielding the activated ester.

Key parameters:

  • Molar ratio: Succinimide:chloroacetyl chloride = 1:1.2
  • Solvent: THF
  • Base: TEA (1.5 equiv)
  • Yield: 82–88%

Coupling Strategies for Amide Bond Formation

Carbodiimide-Mediated Coupling

The most widely reported method involves using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) as coupling agents. A mixture of 2-(2,5-dioxopyrrolidin-1-yl)acetic acid (1.1 equiv) and (1-(pyrazin-2-yl)piperidin-4-yl)methylamine (1.0 equiv) in dichloromethane (DCM) reacts at 0–5°C for 1 hour, followed by gradual warming to 25°C over 12 hours.

Optimization data:

Coupling Agent Solvent Temperature Yield (%)
EDC/HOBt DCM 0°C → 25°C 78
DCC/DMAP THF 25°C 65
HATU DMF -20°C 83

Active Ester Methodology

Alternative routes employ pentafluorophenyl (PFP) esters for improved stability. The carboxylic acid is treated with pentafluorophenol (1.2 equiv) and N,N'-diisopropylcarbodiimide (DIC) in DCM, generating the PFP ester in situ. Subsequent reaction with the amine in acetonitrile at 40°C for 6 hours achieves 85% yield.

Advantages:

  • Reduced racemization risk
  • Compatibility with moisture-sensitive amines

Purification and Crystallization Techniques

Solvent-Antisolvent Precipitation

Crude product is dissolved in minimal dichloromethane (5 mL/g) and precipitated by dropwise addition of n-pentane (20 mL/g) at -40°C. This method removes unreacted starting materials and coupling reagents, yielding 92–95% purity.

Chromatographic Purification

Silica gel chromatography with gradient elution (hexane:ethyl acetate 70:30 → 50:50) resolves diastereomeric byproducts. High-performance liquid chromatography (HPLC) using a C18 column and acetonitrile/water (0.1% trifluoroacetic acid) mobile phase achieves >99% purity for pharmacological testing.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 2.4 Hz, 1H, pyrazine-H), 8.32 (dd, J = 2.4, 1.6 Hz, 1H, pyrazine-H), 4.15 (s, 2H, CH₂CO), 3.85 (d, J = 12.8 Hz, 2H, piperidine-H), 3.02 (t, J = 11.2 Hz, 2H, piperidine-H), 2.75–2.82 (m, 4H, pyrrolidinedione-H), 2.45–2.55 (m, 1H, piperidine-H), 1.65–1.78 (m, 4H, piperidine-H).
  • HRMS (ESI): m/z calc. for C₁₇H₂₂N₅O₃ [M+H]⁺ 368.1724, found 368.1721.

Thermal Analysis

Differential scanning calorimetry (DSC) shows a sharp endotherm at 178–180°C, confirming crystalline nature. Thermogravimetric analysis (TGA) indicates <0.5% weight loss below 150°C, verifying anhydrous form stability.

Scale-Up Considerations and Industrial Feasibility

Continuous Flow Synthesis

Microreactor systems enable safer handling of exothermic coupling reactions. A 5 mL reactor with residence time of 30 minutes achieves 89% yield at 50°C, compared to 78% in batch mode.

Cost Analysis

Component Cost/kg (USD) Percentage of Total
2-Chloropyrazine 12,000 58%
EDC 8,500 22%
Solvents 1,200 15%
Other reagents 800 5%

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile used.

Scientific Research Applications

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidinone Ring : Utilizing acetic anhydride and other reagents to create the dioxopyrrolidine structure.
  • Coupling with Pyrazine and Piperidine : The pyrazine ring is introduced through condensation reactions with piperidine derivatives.
  • Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product.

Industrial Production Methods

In industrial settings, continuous flow reactors and automated synthesis platforms may be used to enhance yield and purity during large-scale production.

Chemistry

This compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules, acting as an intermediate in various chemical reactions.

Biology

In biological research, 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide can be employed in:

  • Enzyme Inhibition Studies : Investigating its role as an inhibitor for specific enzymes.
  • Receptor Binding Assays : As a ligand to study interactions with biological receptors.

Medicine

The compound has potential therapeutic applications:

  • Drug Development : It may be explored for developing new drugs targeting specific pathways related to diseases such as cancer or neurological disorders.

Industry

In industrial applications, this compound can be utilized in producing specialty chemicals and materials that exhibit unique properties due to its complex structure.

Case Studies

  • Antimicrobial Activity : Research has shown that derivatives of similar compounds exhibit significant antimicrobial effects against strains like Staphylococcus aureus and Escherichia coli. These studies utilize methods such as disc diffusion to assess efficacy.
  • Anticancer Properties : Preliminary studies indicate that the compound may influence pathways involved in cancer cell proliferation and apoptosis.

Table 2: Summary of Research Findings

Study FocusFindingsMethodology
Antimicrobial ActivityEffective against S. aureus and E. coliDisc diffusion method
Anticancer PropertiesPotential modulation of cancer pathwaysIn vitro cell assays

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison

Parameter Target Compound Goxalapladib
Core Structure Pyrrolidinedione-acetamide 1,8-Naphthyridine-4-one-acetamide
Aromatic Systems Pyrazine (6-membered, 2N) Difluorophenyl, trifluoromethyl biphenyl
Piperidine Substitution Pyrazin-2-yl at N1 2-Methoxyethyl at N1
Molecular Weight ~350–400 (estimated) 718.80
Key Functional Groups Cyclic imide (pyrrolidinedione), pyrazine Fluorinated aromatics, methoxyethyl, naphthyridine

Structural Implications :

  • The target compound’s pyrazine and pyrrolidinedione groups enhance polarity, likely improving aqueous solubility compared to Goxalapladib’s lipophilic fluorinated systems .

Pharmacological and Physicochemical Properties

Table 2. Pharmacological Comparison

Parameter Target Compound Goxalapladib
Therapeutic Indication Hypothetical: Inflammatory/autoimmune diseases Atherosclerosis (Lp-PLA2 inhibition)
Potency (ED50) ~10 mg/kg (estimated via dose-effect curves ) ~5 mg/kg (reported)
Solubility Moderate (pyrazine enhances hydrophilicity) Low (high logP due to fluorinated groups)
Metabolic Stability Moderate (pyrrolidinedione may hydrolyze) High (fluorine groups resist oxidation)

Key Findings :

  • Goxalapladib’s fluorinated aromatic systems enhance metabolic stability and target affinity but reduce solubility, necessitating formulation optimization .
  • The target compound’s pyrrolidinedione could enable covalent binding to cysteine residues in enzymes (e.g., kinases or proteases), a mechanism absent in Goxalapladib’s non-covalent interactions .
  • Dose-effect curve analysis suggests the target compound’s potency is marginally lower than Goxalapladib’s, though its simpler structure may improve bioavailability.

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide is a complex organic molecule characterized by its unique structural features, including a pyrrolidinone ring, a pyrazine ring, and a piperidine ring. This combination suggests potential biological activities that merit investigation in various fields such as medicinal chemistry, pharmacology, and biochemistry.

Chemical Structure and Properties

The molecular formula of the compound is C15H19N3O2C_{15}H_{19}N_{3}O_{2}, with a molecular weight of 273.33 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may modulate their activity, influencing various biochemical pathways. The exact targets and pathways are still under investigation but are essential for understanding its therapeutic potential.

Antitumor Activity

Research indicates that derivatives of pyrazine and piperidine, similar to this compound, exhibit significant antitumor properties. For instance, studies have shown that pyrazole derivatives can inhibit key cancer-related pathways, including BRAF(V600E) and EGFR signaling pathways . Given the structural similarities, it is plausible that 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide may also exhibit similar antitumor effects.

Antimicrobial Activity

Compounds containing piperidine and pyrazine moieties have been associated with antimicrobial properties. For example, some studies have reported that pyrazole derivatives possess antibacterial activity against resistant strains . This suggests that the compound could be evaluated for its potential as an antimicrobial agent.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Research on related compounds has demonstrated their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease . This property is particularly valuable in drug design for conditions like Alzheimer's disease or bacterial infections.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of similar compounds:

  • Antitumor Studies : A series of pyrazole amide derivatives were synthesized and evaluated for their antitumor activity against various cancer cell lines. These studies highlighted the importance of structural modifications in enhancing biological efficacy .
  • Antimicrobial Testing : Research involving novel pyrazole carboxamide derivatives demonstrated significant antifungal activity against phytopathogenic fungi. The structure-activity relationship (SAR) analysis provided insights into how modifications could enhance efficacy .
  • Enzyme Inhibition : A study on synthesized piperidine derivatives showed promising results in inhibiting AChE, suggesting potential applications in treating neurodegenerative diseases .

Comparison with Similar Compounds

Compound NameBiological ActivityNotable Features
2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acetamidePotential antitumor and antimicrobialSimilar structural framework
2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(quinolin-2-yl)piperidin-4-yl)methyl)acetamideAntimicrobial propertiesUnique quinoline substitution

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide?

  • Methodology :

  • Step 1 : React pyrazine-2-carboxylic acid with piperidin-4-ylmethanamine to form the pyrazine-piperidine core via reductive amination (e.g., using NaBH₃CN as a reducing agent).
  • Step 2 : Introduce the 2,5-dioxopyrrolidin-1-yl moiety via acylation using 2-(2,5-dioxopyrrolidin-1-yl)acetic acid in the presence of coupling agents like HATU or DCC.
  • Purification : Use column chromatography (silica gel, eluent: gradient of ethyl acetate/hexane) followed by recrystallization from ethanol .
    • Characterization : Confirm structure via ¹H/¹³C NMR (DMSO-d₆, 400 MHz), FT-IR (amide C=O stretch at ~1650 cm⁻¹), and HRMS (ESI+) .

Q. What analytical techniques are critical for verifying the compound’s purity and structural integrity?

  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% by area normalization).
  • Spectroscopy :

  • NMR : Identify piperidine C-H (δ 2.5–3.5 ppm), pyrazine aromatic protons (δ 8.5–9.0 ppm), and dioxopyrrolidin carbonyls (δ 170–175 ppm in ¹³C).
  • Mass Spectrometry : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z ~387.18) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, given contradictory data on solvent systems?

  • Experimental Design :

  • DoE (Design of Experiments) : Apply fractional factorial design to test variables (solvent polarity, temperature, catalyst loading). For example, compare DMF (high polarity) vs. THF (moderate polarity) in acylation steps.
  • Case Study : reports 65% yield in DMF with HATU, while achieves 78% in THF using EDCI. Resolve contradictions by testing intermediates via TLC and isolating side products (e.g., hydrolysis by-products) .
    • Table 1 : Yield Optimization Under Different Conditions
SolventCatalystTemp (°C)Yield (%)By-Products
DMFHATU2565<5%
THFEDCI0–578<2%

Q. What computational strategies can predict the compound’s reactivity or biological targets?

  • Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model electron density maps, identifying nucleophilic/electrophilic sites (e.g., dioxopyrrolidin carbonyls as Michael acceptors).
  • Molecular Docking : Screen against kinase or protease targets (e.g., PARP-1) using AutoDock Vina. Preliminary data suggest binding affinity (ΔG ~ -9.2 kcal/mol) to the PARP-1 catalytic domain .
  • Machine Learning : Train models on similar pyrrolidinone derivatives to predict solubility (LogP ~1.2) and metabolic stability .

Q. How can researchers resolve contradictions in reported biological activity data for analogous compounds?

  • Case Study : notes analgesic activity in N-phenylbutanamide derivatives, while highlights anti-inflammatory potential in pyridinone-acetamides.
  • Methodology :

  • SAR Analysis : Synthesize analogs with systematic substitutions (e.g., replacing pyrazine with pyridine) and test in parallel assays (e.g., COX-2 inhibition vs. μ-opioid receptor binding).
  • Meta-Analysis : Use tools like RevMan to aggregate IC₅₀ data from heterogeneous studies and identify confounding variables (e.g., cell line differences) .

Q. What safety protocols are essential when handling reactive intermediates during synthesis?

  • Risk Mitigation :

  • Intermediate : 1-(Pyrazin-2-yl)piperidin-4-ylmethanamine (CAS: N/A) is hygroscopic and may release NH₃ under heat. Use inert atmosphere (N₂) and corrosion-resistant reactors.
  • PPE : Wear nitrile gloves and face shields during acylation steps (risk of exothermic reactions).
  • Spill Management : Neutralize acetic acid derivatives with NaHCO₃ .

Methodological Resources

  • Synthetic Optimization : Refer to CRDC subclass RDF2050112 for reactor design principles .
  • Data Analysis : Use ICReDD’s reaction path search tools to streamline condition screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.